Array ( [bid] => 157001 )
One significant application of 2-bromomesitylene lies in the synthesis of frustrated Lewis pairs (FLPs). FLPs are a class of catalysts composed of two Lewis acids unable to form a stable adduct due to steric hindrance. 2-Bromomesitylene serves as a precursor for the synthesis of Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate (H714510), a frustrated phosphonium borate catalyst particularly efficient in the metal-free catalytic hydrogenation of imines. This research, published in the journal Nature Catalysis, highlights the potential of 2-bromomesitylene derivatives in developing new and sustainable catalytic processes [].
[] Frustrated Lewis Pairs (FLPs) as Emerging Metal-Free Catalysts for Hydrogenation, dehydrogenation, and hydroboration. Nature Catalysis (2018).
While research on 2-bromomesitylene's applications is ongoing, some studies suggest its potential use in other areas of scientific research, including:
2-Bromomesitylene, also known as mesityl bromide, is an organic compound with the molecular formula . It is a derivative of mesitylene (1,3,5-trimethylbenzene), characterized by the substitution of one hydrogen atom on the aromatic ring with a bromine atom. This compound typically appears as a colorless liquid and is notable for its electron-rich nature, making it a valuable substrate in various
The general reaction for its formation from mesitylene involves the direct bromination:
This reaction can proceed under various conditions, including in the dark or using sulfur bromide as an alternative brominating agent .
The primary method for synthesizing 2-bromomesitylene involves the bromination of mesitylene. This can be achieved through:
These methods yield 2-bromomesitylene efficiently and are commonly employed in laboratory settings.
2-Bromomesitylene serves multiple purposes in organic synthesis:
Research on interaction studies involving 2-bromomesitylene primarily focuses on its reactivity as a substrate in cross-coupling reactions. The compound's ability to form Grignard reagents allows it to interact with a variety of electrophiles, leading to the formation of complex organic structures. Additionally, studies on its derivatives may reveal insights into interaction mechanisms with biological systems or other organic compounds.
Several compounds share structural similarities with 2-bromomesitylene. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Mesitylene | Parent compound; lacks halogen | |
| 1-Bromomesitylene | Bromine at different position (1-position) | |
| 3-Bromomesitylene | Bromine at 3-position; different reactivity | |
| Bromobenzene | Simpler structure; lacks alkyl substituents |
Uniqueness of 2-Bromomesitylene:
Irritant